molecular formula C13H16F3N7OS B4363368 N-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-{[1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE

N-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-{[1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE

Cat. No.: B4363368
M. Wt: 375.38 g/mol
InChI Key: SEWOXDBGGUKFEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-{[1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This particular compound is characterized by its unique structure, which includes both ethyl and methyl substituents, as well as a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-{[1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

    Formation of Pyrazole Rings: The initial step involves the synthesis of the two pyrazole rings. This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-ketoesters under acidic or basic conditions.

    Substitution Reactions: The ethyl and methyl groups are introduced through alkylation reactions using suitable alkyl halides in the presence of a base.

    Trifluoromethylation: The trifluoromethyl group is typically introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

    Coupling Reactions:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-{[1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride; solvent such as ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols; solvents like dimethyl sulfoxide or acetonitrile.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

N-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-{[1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule, including its antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials, including agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-{[1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to:

    Inhibit Enzymes: It can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways.

    Bind to Receptors: The compound can bind to specific receptors, leading to changes in cellular signaling and function.

    Induce Cellular Responses: It can induce various cellular responses, including apoptosis, cell cycle arrest, and modulation of gene expression.

Comparison with Similar Compounds

N-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-{[1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE can be compared with other pyrazole derivatives, such as:

    N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-{[1-methyl-1H-pyrazol-3-yl]carbonyl}hydrazinecarbothioamide: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    N-(1-ethyl-1H-pyrazol-4-yl)-2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]carbonyl}hydrazinecarbothioamide: Lacks the methyl group on the first pyrazole ring, affecting its biological activity.

    N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-{[1-methyl-1H-pyrazol-3-yl]carbonyl}hydrazinecarbothioamide: Lacks both the trifluoromethyl and methyl groups, leading to significant differences in its applications and effectiveness.

Properties

IUPAC Name

1-(1-ethyl-5-methylpyrazol-4-yl)-3-[[1-methyl-5-(trifluoromethyl)pyrazole-3-carbonyl]amino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N7OS/c1-4-23-7(2)9(6-17-23)18-12(25)20-19-11(24)8-5-10(13(14,15)16)22(3)21-8/h5-6H,4H2,1-3H3,(H,19,24)(H2,18,20,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEWOXDBGGUKFEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)NC(=S)NNC(=O)C2=NN(C(=C2)C(F)(F)F)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3N7OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-{[1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 2
Reactant of Route 2
N-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-{[1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 3
N-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-{[1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 4
Reactant of Route 4
N-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-{[1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 5
Reactant of Route 5
N-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-{[1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 6
Reactant of Route 6
N-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-{[1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE

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